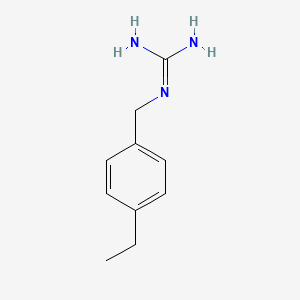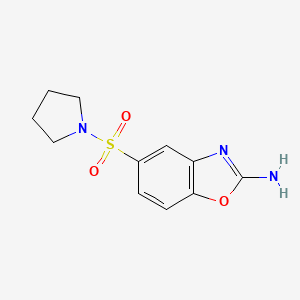
1-(4-乙基苄基)胍
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylbenzyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. The structure of 1-(4-Ethylbenzyl)guanidine consists of a guanidine group attached to a benzyl group, which is further substituted with an ethyl group at the para position.
科学研究应用
1-(4-Ethylbenzyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives.
Biology: Guanidines are known to interact with biological molecules, making them useful in studying enzyme mechanisms and protein-ligand interactions.
作用机制
Target of Action
Guanidine and its derivatives, which include 1-(4-ethylbenzyl)guanidine, are known to interact with various biological targets . For instance, guanidine-rich molecules have been found to interact with fatty acids and the cell membrane pH gradient . More research is needed to identify the specific targets of 1-(4-Ethylbenzyl)guanidine.
Mode of Action
For example, guanidine-rich molecules can form transient membrane channels that facilitate their transport into cells . This is achieved through interactions with deprotonated fatty acids on the cell exterior. Once inside the cell, the fatty acids become protonated, releasing the peptides and resealing the channel . It is possible that 1-(4-Ethylbenzyl)guanidine may exhibit a similar mode of action.
Biochemical Pathways
For instance, guanidine can trigger cytoplasmic membrane damage by binding to phosphatidylglycerol and cardiolipin, leading to the dissipation of proton motive force and accumulation of intracellular ATP
Pharmacokinetics
The pharmacokinetic properties of a drug-like molecule are generally determined by its physicochemical properties, including solubility, permeability, protein binding, and inhibition of cytochrome p450 3a4
Result of Action
For instance, guanidine can cause cytoplasmic membrane damage, leading to changes in cellular energy dynamics
Action Environment
The action of guanidine and its derivatives can be influenced by various factors, including ph and the presence of fatty acids
准备方法
The synthesis of 1-(4-Ethylbenzyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 4-ethylbenzylamine with S-methylisothiourea under basic conditions to yield the desired guanidine compound. The reaction can be carried out in a solvent such as ethanol or methanol, and the product is usually purified by recrystallization.
Industrial production methods may involve the use of more efficient catalytic processes. For example, transition-metal-catalyzed guanylation reactions have been developed to improve the yield and selectivity of guanidine synthesis .
化学反应分析
1-(4-Ethylbenzyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-(4-Ethylbenzyl)guanidine can be compared to other guanidine derivatives, such as:
1-(4-Methylbenzyl)guanidine: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Chlorobenzyl)guanidine: Contains a chlorine atom at the para position instead of an ethyl group.
1-(4-Nitrobenzyl)guanidine: Contains a nitro group at the para position.
The uniqueness of 1-(4-Ethylbenzyl)guanidine lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The ethyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds .
属性
IUPAC Name |
2-[(4-ethylphenyl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-8-3-5-9(6-4-8)7-13-10(11)12/h3-6H,2,7H2,1H3,(H4,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFMAOLZMYPBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one](/img/structure/B2543384.png)


![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)

![N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2543391.png)


![N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2543399.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2543402.png)

![Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/new.no-structure.jpg)

